1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride
CAS No.:
Cat. No.: VC13750809
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18Cl2N2 |
|---|---|
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | 1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-7(8)6-9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H |
| Standard InChI Key | GCBSKDAFKMXTJB-UHFFFAOYSA-N |
| SMILES | CC(CN1CCCC1)N.Cl.Cl |
| Canonical SMILES | CC(CN1CCCC1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 201.13 g/mol |
| Appearance | Crystalline solid (assumed) |
| Solubility | High in water and polar solvents |
| Stability | Hygroscopic; store desiccated |
The pyrrolidine ring’s conformational flexibility allows the compound to adopt multiple stereochemical configurations, though specific data on enantiomeric forms remain limited in publicly available literature.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(1-pyrrolidinyl)-2-propanamine dihydrochloride typically involves a two-step process:
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Formation of the Base Amine: Pyrrolidine reacts with a propanamine derivative (e.g., 1-chloro-2-propanamine) under nucleophilic substitution conditions. This step often employs polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C) to drive the reaction.
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Salt Formation: The free base is treated with hydrochloric acid (HCl) in an anhydrous environment, yielding the dihydrochloride salt. Precipitation is achieved by cooling the reaction mixture, followed by filtration and recrystallization from ethanol or methanol.
Industrial Manufacturing Considerations
Large-scale production optimizes yield and purity through continuous flow reactors, which enhance mixing and heat transfer during the amination step. Post-synthesis, quality control measures include HPLC for purity assessment and Karl Fischer titration for moisture content. Industrial suppliers such as Hoelzel Biotech and Sigma-Aldrich standardize batches to ≥95% purity, catering to research demands.
Research Applications and Biological Activity
Chemical Modifications and Structure-Activity Relationships (SAR)
Modifying the pyrrolidine ring alters metabolic stability and target selectivity:
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N-Methylation: Reduces hepatic clearance by inhibiting cytochrome P450 oxidation, prolonging half-life.
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Ring Expansion: Replacing pyrrolidine with piperidine decreases dopamine receptor affinity but enhances serotonin receptor binding.
Comparative SAR Table
| Modification | Effect on Metabolic Stability | Receptor Affinity Shift |
|---|---|---|
| N-Methylation | ↑ | Serotonin > Dopamine |
| Piperidine Substitution | ↓ | Serotonin ↑, Dopamine ↓ |
| Fluorination at C3 | ↑ | Mixed receptor selectivity |
These insights guide medicinal chemists in optimizing lead compounds for neurological disorders.
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